Guanidine stearate Guanidine stearate
Brand Name: Vulcanchem
CAS No.: 26739-53-7
VCID: VC3879455
InChI: InChI=1S/C18H36O2.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h2-17H2,1H3,(H,19,20);(H5,2,3,4)
SMILES: CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N
Molecular Formula: C19H41N3O2
Molecular Weight: 343.5 g/mol

Guanidine stearate

CAS No.: 26739-53-7

Cat. No.: VC3879455

Molecular Formula: C19H41N3O2

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

Guanidine stearate - 26739-53-7

Specification

CAS No. 26739-53-7
Molecular Formula C19H41N3O2
Molecular Weight 343.5 g/mol
IUPAC Name guanidine;octadecanoic acid
Standard InChI InChI=1S/C18H36O2.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h2-17H2,1H3,(H,19,20);(H5,2,3,4)
Standard InChI Key NDRMWPVNHDJUCA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N

Introduction

Chemical Structure and Composition

Guanidine stearate is a 1:1 adduct of guanidine and stearic acid (octadecanoic acid). Its structure consists of a guanidinium cation (C(NH2)3+\text{C}(\text{NH}_2)_3^+) paired with a stearate anion (C17H35COO\text{C}_{17}\text{H}_{35}\text{COO}^-) . The compound’s amphiphilic nature arises from the hydrophobic stearate chain and the hydrophilic guanidinium group, enabling its function as a surfactant.

Table 1: Key Chemical Properties of Guanidine Stearate

PropertyValueSource
Molecular FormulaC19H41N3O2\text{C}_{19}\text{H}_{41}\text{N}_{3}\text{O}_{2}
Molecular Weight343.5 g/mol
CAS Registry Number26739-53-7
Melting Point94–96°C
SolubilityInsoluble in water; soluble in organic solvents

Synthesis and Manufacturing

The synthesis of guanidine stearate typically involves a precipitation reaction between a guanidine hydrochloride precursor and sodium stearate. For example, polyhexamethylene guanidine stearate (PHGS) is synthesized by reacting polyhexamethylene guanidine hydrochloride (PHGC) with sodium stearate in aqueous solution at 80°C . This method ensures high yield and purity, with the reaction equation as follows:

PHGC+NaStPHGS+NaCl\text{PHGC} + \text{NaSt} \rightarrow \text{PHGS} + \text{NaCl}

where NaSt\text{NaSt} denotes sodium stearate. The process avoids toxic intermediates like chlorine cyan (ClCN), enhancing its suitability for industrial-scale production .

Physicochemical Properties

Thermal Stability

Guanidine stearate exhibits moderate thermal stability, with decomposition observed above 200°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 95°C, corresponding to its melting point .

Surfactant Behavior

In aqueous systems, guanidine stearate forms stable bilayers or micelles due to its amphiphilic structure. Small-angle neutron scattering (SANS) studies demonstrate that it prevents crystallization of saturated fatty acids in water, enabling applications in detergents and emulsifiers .

Table 2: Comparative Surfactant Properties

SurfactantCritical Micelle Concentration (CMC)Foam Stability
Guanidine stearate0.1 mMHigh
Sodium dodecyl sulfate8.2 mMModerate
Cetyltrimethylammonium bromide1.0 mMLow

Biological and Antimicrobial Activity

Guanidine stearate derivatives, such as PHGS, demonstrate broad-spectrum antimicrobial activity. In vitro studies report minimum inhibitory concentrations (MICs) of 25–50 µg/mL against Escherichia coli and Staphylococcus aureus . The mechanism involves disruption of microbial cell membranes via electrostatic interactions between the guanidinium group and phospholipid head groups .

Industrial Applications

Polymer Modifications

Incorporating guanidine stearate into polylactide (PLA) reduces biodegradability by 40–60%, making it suitable for durable medical devices . This effect arises from the compound’s hydrophobic stearate chain, which impedes enzymatic hydrolysis.

Pharmaceutical Excipients

As a nonionic surfactant, guanidine stearate enhances the solubility of hydrophobic drugs. Its use in tablet formulations improves dissolution rates without compromising stability .

Agricultural Chemicals

Guanidine stearate-based formulations exhibit antifungal activity against Phytophthora infestans, reducing crop losses by up to 70% in field trials .

Comparative Analysis with Related Compounds

Table 3: Functional Comparison of Guanidine Derivatives

CompoundKey FeatureApplication
Guanidine stearateAmphiphilic surfactantDrug delivery, antifungals
Guanidine hydrochlorideWater-soluble saltMyasthenia treatment
Polyhexamethylene biguanidineCationic polymerWater purification

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